molecular formula C10H18O B1672291 (-)-Isopulegol CAS No. 89-79-2

(-)-Isopulegol

Cat. No. B1672291
CAS RN: 89-79-2
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-KXUCPTDWSA-N
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Description

(–)-Isopulegol is a monoterpene that has been found in the essential oils of several aromatic plants, including Cannabis, with diverse biological activities. It has antibacterial activity against S. aureus, E. faecium, E. coli, and M. smegmatis (MICs = 0.78, 12.5, 0.78, and 1.56 μl/ml, respectively, in an agar diffusion assay) and antifungal activity against C. albicans and A. niger (MIC = 1.56 μl/ml for both in an agar diffusion assay). (–)-Isopulegol inhibits C. albicans morphogenesis, adhesion, and biofilm formation (MICs = 0.125, 4, and 0.25 mg/ml, respectively). In vivo, (–)-isopulegol (50 mg/kg, i.p.) increases immobility time in the forced swim and tail suspension tests and increases the number of head dips in a hole board test and time spent in the open arms of the elevated plus maze in mice, indicating depressant- and anxiolytic-like activity. It reduces the size of ulcerated lesions in the stomach in mouse models of ethanol- and indomethacin-induced gastric lesions when administered at a dose of 100 mg/kg.
(-)-Isopulegol analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Isopulegol is monoterpene alcohol, a useful ingredient for the production of fragrances in perfume industries. It is also used as a starting material in the manufacture of menthol by the hydrogenation process. Menthol is an important component in cosmetics, pharmaceuticals, and toothpaste.
(− )-Isopulegol belongs to the class of terpene compounds occuring in various plant species.
(− )-Isopulegol is a monoterpenic alcohol widely used in flavor and fragrance industry. It is also a key intermediate in the synthesis of the industrially important chemical, (− )-menthol.
(-)-Isopulegol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (-)-Isopulegol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (-)-isopulegol is primarily located in the cytoplasm (-)-Isopulegol is a cooling, medicinal, and minty tasting compound that can be found in a number of food items such as lemon, lemon grass, mandarin orange (clementine, tangerine), and pepper (spice). This makes (-)-isopulegol a potential biomarker for the consumption of these food products.
Isopulegol is a p-menthane monoterpenoid. It has a role as a metabolite.

Scientific Research Applications

  • Cosmetics

    • “(-)-Isopulegol” might have applications in the cosmetics industry . The specifics of its use, the methods of application, and the results of such applications are not explicitly mentioned in the available sources.
  • Food Industry

    • There could be potential applications of “(-)-Isopulegol” in the food industry . The exact applications, methods, and outcomes are not detailed in the sources available.
  • Chemical Industry

    • “(-)-Isopulegol” might be used in the chemical industry . The specific applications, methods, and outcomes are not detailed in the sources available.
  • Agriculture

    • “(-)-Isopulegol” could potentially have applications in agriculture . The specifics of its use, the methods of application, and the results of such applications are not explicitly mentioned in the available sources.
  • Environmental Science

    • There might be potential applications of “(-)-Isopulegol” in environmental science . The exact applications, methods, and outcomes are not detailed in the sources available.

properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047116, DTXSID90110001
Record name (-)-Isopulegol
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Record name (+/-)-Isopulegol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
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Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
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Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
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Density

0.904-0.913
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

(-)-Isopulegol

CAS RN

89-79-2, 50373-36-9, 59905-53-2
Record name (-)-Isopulegol
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Record name rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol
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Record name Isopulegol
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Record name Isopulegol, (+/-)-
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Record name Isopulegol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-rel-
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Record name (+/-)-Isopulegol
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Record name Isopulegol
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Record name (±)-(1α,2β,5α)-5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
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Record name ISOPULEGOL
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Record name ISOPULEGOL, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Isopulegol
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Melting Point

78 °C
Record name (-)-Isopulegol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036078
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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